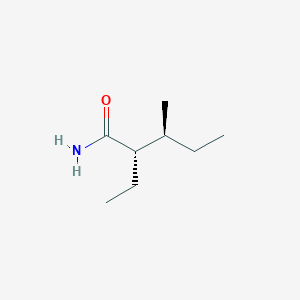
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride is a quaternary ammonium salt with the molecular formula C6H15Br2N. It is commonly used in organic chemistry due to its versatile applications, including the synthesis of hydrophilic-hydrophobic block copolymers and as a surfactant in the synthesis of ultrathin nano scrolls .
準備方法
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride can be synthesized through the reaction of trimethylamine with 3-bromopropyl halide. The reaction typically occurs at lower temperatures with the addition of a suitable solvent such as acetonitrile. The product is usually purified through crystallization or distillation .
化学反応の分析
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Formation of Complexes: It can form complexes with other compounds, such as octa-cationic imidazolyl aluminum phthalocyanine bifunctional catalyst.
科学的研究の応用
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-N,N,N-trimethylpropan-1-aminium chloride involves its ability to form quaternary ammonium salts, which can interact with various molecular targets. These interactions can lead to the formation of complexes, which can then participate in different chemical reactions. The compound’s surfactant properties also play a role in its mechanism of action, allowing it to stabilize emulsions and disperse particles .
類似化合物との比較
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride can be compared with other similar quaternary ammonium salts, such as:
3-Chloro-N,N,N-trimethylpropan-1-aminium chloride: Similar in structure but with a chlorine atom instead of a bromine atom.
3-Iodo-N,N,N-trimethylpropan-1-aminium chloride: Similar in structure but with an iodine atom instead of a bromine atom.
N,N,N-Trimethylpropan-1-aminium chloride: Lacks the halogen atom, making it less reactive in certain substitution reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the bromine atom.
特性
CAS番号 |
153952-22-8 |
|---|---|
分子式 |
C6H15BrClN |
分子量 |
216.55 g/mol |
IUPAC名 |
3-bromopropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H15BrN.ClH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
LQDJAZAUZYSHSC-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCBr.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
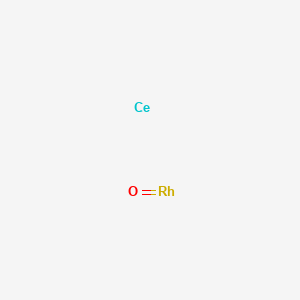
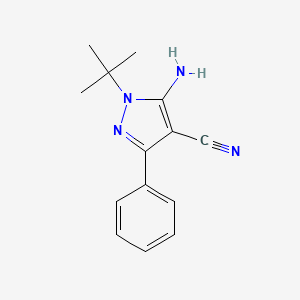
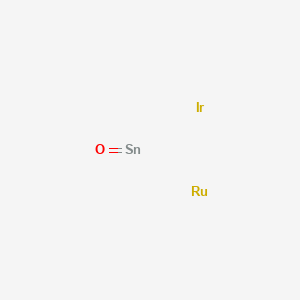
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
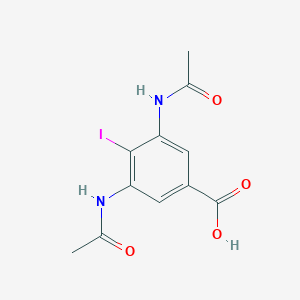

![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
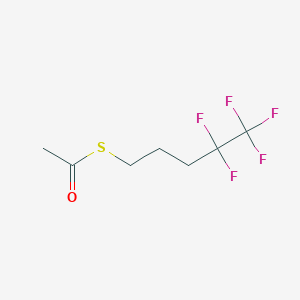
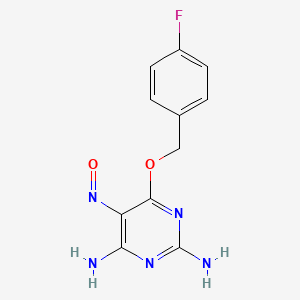
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)
